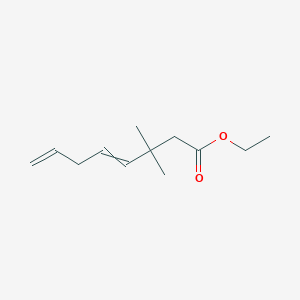

Ethyl 3,3-dimethylocta-4,7-dienoate

Description

Properties

CAS No. |

62217-48-5 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

ethyl 3,3-dimethylocta-4,7-dienoate |

InChI |

InChI=1S/C12H20O2/c1-5-7-8-9-12(3,4)10-11(13)14-6-2/h5,8-9H,1,6-7,10H2,2-4H3 |

InChI Key |

PZQBBQDQJANZLD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C)C=CCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl (Z)-4,7-Octadienoate (CAS 69925-33-3)

Key Properties :

Methyl (4E)-Octa-4,7-dienoate (CID 10986465)

Key Properties :

Ethyl Hex-2-enoate (LMFA07010852)

Key Properties :

Comparative Data Table

*Note: Data for this compound is extrapolated based on structural analogs.

Q & A

Q. What synthetic methodologies are effective for producing Ethyl 3,3-dimethylocta-4,7-dienoate?

A common approach involves esterification of the corresponding carboxylic acid with ethanol, using catalysts like potassium ethoxide or sodium hydroxide under reflux conditions. For example, diethyl oxalate and potassium ethoxide in diethyl ether/ethanol mixtures can facilitate ester formation . Purification typically employs fractional distillation or column chromatography to isolate the product. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and confirm yields using gas chromatography (GC).

Q. How can structural confirmation and purity assessment be performed for this compound?

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify the ester group (δ ~4.1–4.2 ppm for ethyl CH) and diene system (δ 5.0–5.5 ppm for alkene protons). Compare with literature data for analogous esters .

- Mass Spectrometry (MS): Use high-resolution MS to confirm the molecular ion peak (expected m/z ~196.2 for CHO) and fragmentation patterns .

- Gas Chromatography (GC): Assess purity by comparing retention times with standards and quantify impurities using flame ionization detection (FID) .

Q. What safety protocols are critical for handling this compound?

- Storage: Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation of the diene system .

- Handling: Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation, as indicated by safety data for structurally similar esters .

Advanced Research Questions

Q. How does the stereochemistry of the 4,7-diene system influence reactivity in synthetic applications?

The Z/E configuration of the diene affects orbital alignment and reaction kinetics. For example, Z-isomers may exhibit higher reactivity in Diels-Alder reactions due to favorable orbital overlap. Stereochemical analysis can be performed via NOESY NMR to detect spatial proximity of protons or circular dichroism (CD) for enantiomeric resolution . Computational methods (e.g., DFT calculations) can predict transition states and regioselectivity in cycloadditions .

Q. What strategies resolve contradictions in spectral data for unsaturated esters like this compound?

- Cross-Validation: Compare NMR data with synthetic intermediates or deuterated analogs to assign ambiguous signals .

- Isotopic Labeling: Use -labeled precursors to trace carbon connectivity in complex spectra.

- Hybrid Techniques: Pair GC-MS with infrared spectroscopy (IR) to confirm functional groups when overlapping signals obscure interpretation .

Q. How can computational models predict physicochemical properties of this compound?

- Molecular Dynamics (MD): Simulate solubility parameters in solvents like ethanol or hexane based on polarity and van der Waals interactions .

- Quantum Chemistry: Calculate logP values (lipophilicity) and HOMO-LUMO gaps to predict reactivity in catalytic systems .

- Machine Learning: Train models on datasets of structurally related esters to estimate boiling points or vapor pressure .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.